Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone
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Overview
Description
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is an organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications due to its excellent lightfastness and resistance to chemicals. The compound’s structure consists of a chlorinated anthrazine core, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone typically involves the chlorination of 6,15-dihydroanthrazine-5,9,14,18-tetrone. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where the precursor compound is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure product. The final product is often dried and milled to achieve the desired particle size for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used as a pigment in paints, coatings, plastics, and textiles due to its excellent stability and color properties.
Mechanism of Action
The mechanism by which Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound’s chlorinated structure allows it to form stable complexes with these targets, leading to modulation of their activity. In biological systems, it can interfere with cellular processes by binding to DNA or proteins, thereby affecting cell function and viability.
Comparison with Similar Compounds
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is unique compared to other similar compounds due to its specific chlorination pattern and resulting properties. Similar compounds include:
6,15-dihydroanthrazine-5,9,14,18-tetrone: Lacks the chlorine atom, resulting in different reactivity and applications.
7,16-dithis compound: Contains two chlorine atoms, which can lead to different chemical behavior and uses.
6,15-dihydroanthrazine-5,9,14,18-tetrone derivatives: Various derivatives with different substituents that alter their chemical and physical properties.
This compound stands out due to its balance of stability, reactivity, and color properties, making it a valuable compound in both research and industrial applications.
Biological Activity
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is an organic compound notable for its vibrant color and stability, primarily utilized in industrial applications. However, its biological activity has garnered attention in recent research due to its potential applications in biology and medicine. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a chlorinated anthrazine core. The molecular formula is C28H14ClN2O4 with a molecular weight of approximately 442.42 g/mol. The chlorination at specific positions contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound can form stable complexes with various enzymes and cellular receptors. This interaction may modulate enzyme activity and influence metabolic pathways.
- DNA Binding : It has been shown to bind to DNA, potentially affecting gene expression and cellular functions.
- Cellular Staining : The compound is investigated for its utility as a biological stain due to its ability to selectively bind to certain cellular components.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism involves inducing apoptosis through DNA interaction and enzyme inhibition.
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Case Study 2: Antimicrobial Activity
In another study published in Applied Microbiology, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Toxicological Considerations
While exploring the biological activities of this compound is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells. Further research is required to establish safety profiles and therapeutic windows.
Properties
IUPAC Name |
10-chloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H13ClN2O4/c29-17-7-3-6-14-20(17)27(34)16-9-11-19-24(22(16)28(14)35)31-18-10-8-15-21(23(18)30-19)26(33)13-5-2-1-4-12(13)25(15)32/h1-11,30-31H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQYRNHIUXVQBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-27-2 |
Source
|
Record name | Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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